1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and a dimethylamino-substituted phenethyl group linked by a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea typically involves the following steps:
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Formation of the Isocyanate Intermediate: : The synthesis begins with the preparation of 5-chloro-2-methoxyphenyl isocyanate. This can be achieved by reacting 5-chloro-2-methoxyaniline with phosgene or a phosgene substitute under controlled conditions .
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Urea Formation: : The isocyanate intermediate is then reacted with 4-(dimethylamino)phenethylamine. This reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures, to form the desired urea compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding phenolic derivatives. Reduction reactions can also occur, especially at the urea moiety, potentially leading to the formation of amines.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents for urea reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce phenolic compounds.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Its unique structure allows it to interact with various biological targets.
Biological Studies: It is used in studies to understand the interaction of urea derivatives with enzymes and receptors, providing insights into their mechanism of action.
Chemical Biology: The compound serves as a tool in chemical biology to probe the function of specific proteins and pathways in cells.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can enhance binding affinity to these targets, while the urea moiety can form hydrogen bonds, stabilizing the interaction. The dimethylamino group can further modulate the compound’s pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-phenylurea: Lacks the dimethylamino group, which may reduce its biological activity.
1-(5-Chloro-2-methoxyphenyl)-3-(4-methylphenethyl)urea: Contains a
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-22(2)15-7-4-13(5-8-15)10-11-20-18(23)21-16-12-14(19)6-9-17(16)24-3/h4-9,12H,10-11H2,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLJSSDRNQNZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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